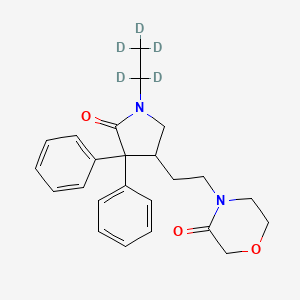
2-Ketodoxapram-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ketodoxapram-d5 is a deuterium-labeled derivative of 2-Ketodoxapram. It is a stable isotope compound where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research for quantitation during the drug development process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ketodoxapram-d5 involves the incorporation of deuterium into the 2-Ketodoxapram molecule. The process typically includes the following steps:
Purification: The purification of the deuterated compound to achieve the desired isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of the precursor molecule.
High-Performance Liquid Chromatography (HPLC): Used for the purification and quantification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ketodoxapram-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert it back to its original state.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may revert it to its original form .
Applications De Recherche Scientifique
2-Ketodoxapram-d5 is widely used in scientific research, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Employed in studies involving metabolic pathways and enzyme reactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug behavior in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of 2-Ketodoxapram-d5 is similar to that of 2-Ketodoxapram. It acts as a respiratory stimulant by targeting the peripheral carotid chemoreceptors. This stimulation is thought to occur through the inhibition of certain potassium channels, leading to increased respiratory activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ketodoxapram: The non-deuterated form of 2-Ketodoxapram-d5.
Doxapram: A related compound used as a respiratory stimulant.
Other Deuterated Compounds: Such as deuterated benzene or deuterated ethanol.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug behavior and interactions .
Propriétés
Formule moléculaire |
C24H28N2O3 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
4-[2-[5-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-4,4-diphenylpyrrolidin-3-yl]ethyl]morpholin-3-one |
InChI |
InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/i1D3,2D2 |
Clé InChI |
LLCHHQQQMSDZLP-ZBJDZAJPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O |
SMILES canonique |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



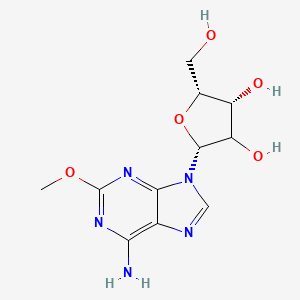

![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)


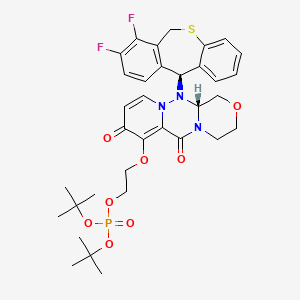
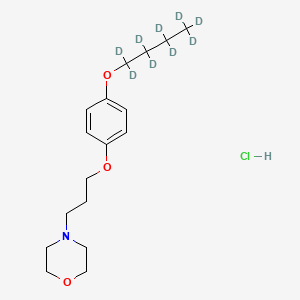
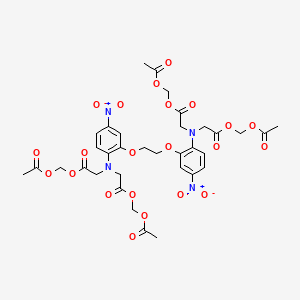

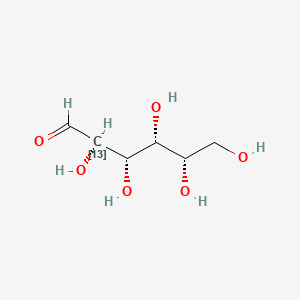

![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)

